molecular formula C18H19N B11949091 2,2-Diphenylhexanenitrile CAS No. 5558-94-1

2,2-Diphenylhexanenitrile

Cat. No.: B11949091
CAS No.: 5558-94-1
M. Wt: 249.3 g/mol
InChI Key: YCVKYTZJVXDWQF-UHFFFAOYSA-N
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Description

2,2-Diphenylhexanenitrile is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two phenyl groups attached to the second carbon of a hexanenitrile chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylhexanenitrile typically involves the reaction of benzyl cyanide with benzyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylhexanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

    Oxidation: Benzophenone derivatives or benzoic acid derivatives.

    Reduction: 2,2-Diphenylhexanamine.

    Substitution: Brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

2,2-Diphenylhexanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylhexanenitrile depends on the specific reaction or application. In general, the nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in aromatic substitution reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the additional phenyl group.

    2,2-Diphenylpropionitrile: Shorter carbon chain but similar functional groups.

    Benzophenone: Contains two phenyl groups but with a carbonyl group instead of a nitrile.

Properties

CAS No.

5558-94-1

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2-diphenylhexanenitrile

InChI

InChI=1S/C18H19N/c1-2-3-14-18(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14H2,1H3

InChI Key

YCVKYTZJVXDWQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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